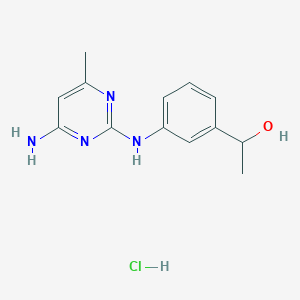
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl” is a chemical compound with the CAS Number: 2096335-87-2. Its molecular weight is 327.63 and its molecular formula is C16H24BClFNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids and their esters, including this compound, are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters has been described, with the kinetics being dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in refrigerated conditions to maintain its stability .Wissenschaftliche Forschungsanwendungen
Organoboron Compounds in Fluoride Ion Sensing
Organoboron compounds, such as phenylboronic acids and their esters, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them valuable for developing sensitive and selective fluoride ion sensors. The behavior of these boron-based receptors in acidic conditions and their interaction with fluoride ions have been thoroughly investigated, revealing insights into their complexation mechanisms and potential applications in environmental and health-related fluoride monitoring (Jańczyk et al., 2012).
Advancements in Organic Synthesis
Research into the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation showcases the utility of nickel-catalyzed borylation. This method facilitates the conversion of partially fluorinated arenes into their corresponding boronate esters, underscoring the role of organoboron compounds in synthesizing complex organic molecules and providing a pathway for the development of novel pharmaceuticals and materials (Zhou et al., 2016).
Polymer Chemistry Applications
In the field of polymer chemistry, phenylboronic acid pinacol esters have been incorporated into polymers to create responsive materials. For instance, the synthesis of H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization demonstrates the potential of organoboron compounds in developing stimuli-responsive polymers. These materials could be used for controlled drug delivery systems, highlighting their importance in biomedical engineering (Cui et al., 2017).
Catalysis and Functionalization of Aromatic Compounds
Organoboron compounds play a crucial role in catalysis, particularly in the functionalization of aromatic compounds. The development of methods for the ipso-defluoroborylation of aryl fluorides to arylboronic acid pinacol esters showcases the versatility of organoboron compounds in organic synthesis. These methods facilitate the introduction of boronate ester groups into aromatic compounds, enabling subsequent cross-coupling reactions and the synthesis of complex organic structures (Zhao et al., 2018).
Material Science Applications
Organoboron compounds are also significant in material science, where they are used to develop new materials with unique properties. For example, the investigation into the solid-state phosphorescence of simple arylboronic esters at room temperature opens new avenues for creating materials with novel optical properties. These findings have implications for the development of phosphorescent materials without heavy atoms or carbonyl groups, offering potential applications in sensors, bioimaging, and optoelectronics (Shoji et al., 2017).
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph .
Result of Action
Boronic acids and their esters are considered valuable building blocks in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction of these compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Eigenschaften
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDUHJHKWCNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)
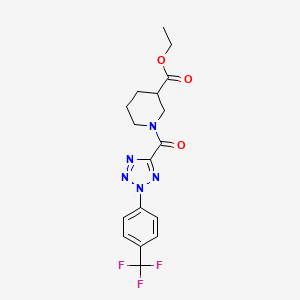
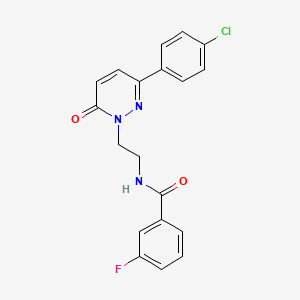
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)
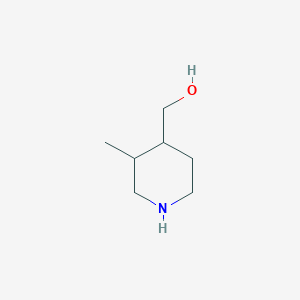
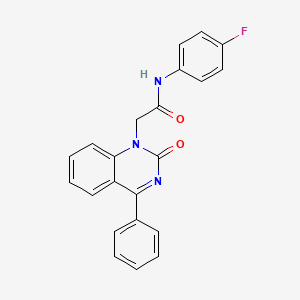
![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)
![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)
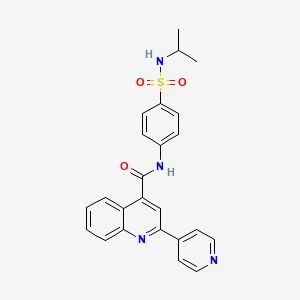
![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)

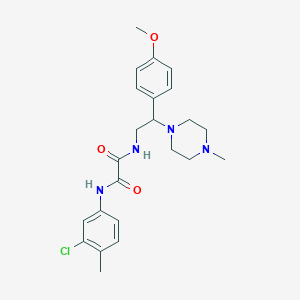
![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)
